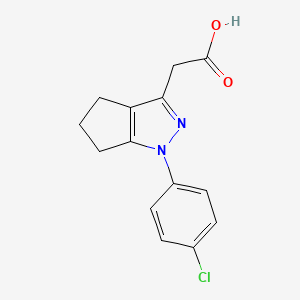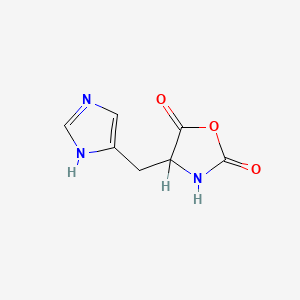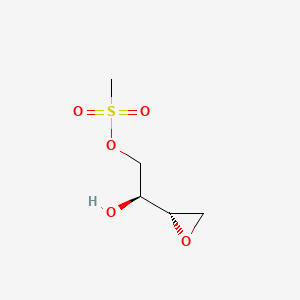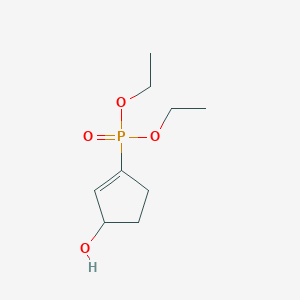
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester is a chemical compound with a unique structure that includes a cyclopentene ring and a phosphonic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester typically involves the reaction of a cyclopentene derivative with a phosphonic acid ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, [(3-hydroxy-1-cyclopenten-1-yl)methyl]-, diethyl ester
- Isopropyl (3-hydroxy-1-cyclopenten-1-yl)methylphosphinate
These compounds share similar structural features but may differ in their reactivity, stability, and applications
Eigenschaften
CAS-Nummer |
31675-38-4 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
3-diethoxyphosphorylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
YYGVYWDCUYZSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(CC1)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
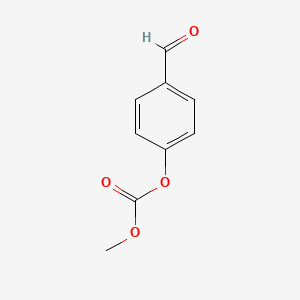
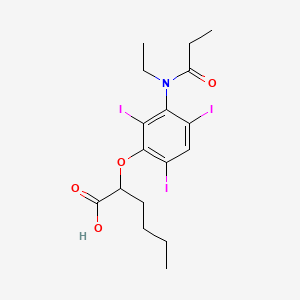
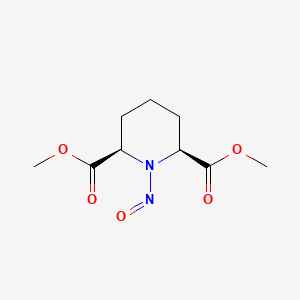
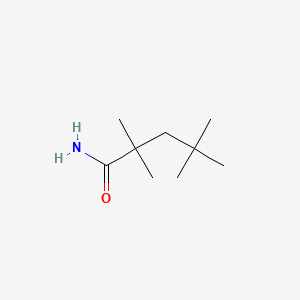

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
